molecular formula C8H10ClN B1606993 3-(3-Chloropropyl)pyridine CAS No. 21011-66-5

3-(3-Chloropropyl)pyridine

Cat. No.: B1606993
CAS No.: 21011-66-5
M. Wt: 155.62 g/mol
InChI Key: QRMAZKNPBZDWDH-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)pyridine is an organic compound with the molecular formula C8H10ClN. It is a derivative of pyridine, where a chloropropyl group is attached to the third carbon of the pyridine ring. This compound is used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)pyridine typically involves the reaction of pyridine with 1,3-dichloropropane. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of pyridine.

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Propylpyridine derivatives.

Scientific Research Applications

3-(3-Chloropropyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, antifungal, and anticancer properties.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: An isomer with the chlorine atom directly attached to the pyridine ring.

    3-Bromopyridine: Similar structure with a bromine atom instead of chlorine.

    3-(3-Bromopropyl)pyridine: Similar structure with a bromopropyl group instead of chloropropyl.

Uniqueness

3-(3-Chloropropyl)pyridine is unique due to the presence of the chloropropyl group, which imparts distinct reactivity and properties compared to its analogs. The chloropropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its derivatives have shown promising biological activities, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

3-(3-chloropropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMAZKNPBZDWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276837
Record name 3-(3-chloropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21011-66-5
Record name 3-(3-chloropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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